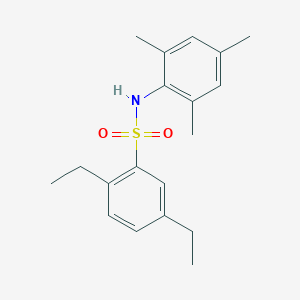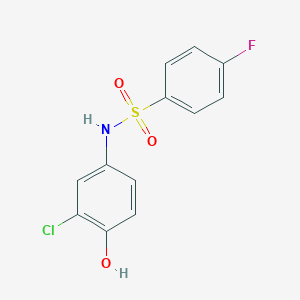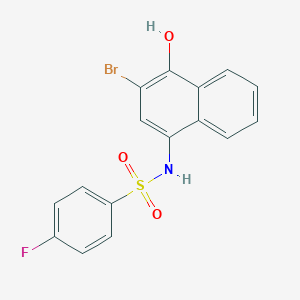![molecular formula C17H18N2O5S B281017 N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine](/img/structure/B281017.png)
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine, commonly known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. p53 is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing cancer. MDM2 is an oncoprotein that inhibits p53 activity by promoting its degradation. MI-773 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mécanisme D'action
MI-773 works by blocking the interaction between p53 and MDM2, which leads to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
MI-773 has been shown to induce the upregulation of p53 target genes, such as p21 and Bax, in cancer cells. It also induces the downregulation of anti-apoptotic proteins, such as Bcl-2 and survivin. MI-773 has been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
MI-773 has several advantages as a research tool. It is a highly specific inhibitor of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of p53 in cancer. MI-773 has also been shown to have minimal toxicity in normal cells and tissues, which makes it a safer alternative to other p53-targeting agents.
One limitation of MI-773 is that it is not effective in cancer cells that harbor mutant p53. Another limitation is that MI-773 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on MI-773. One area of focus is the development of more potent and selective p53-MDM2 inhibitors. Another area of focus is the identification of biomarkers that can predict the response to MI-773 in cancer patients. Additionally, the combination of MI-773 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of MI-773 in combination with other p53-targeting agents, such as nutlin-3 and PRIMA-1, is an area of interest for future research.
Méthodes De Synthèse
MI-773 can be synthesized using a multi-step synthetic route, which involves the condensation of an intermediate compound with valine. The intermediate compound can be synthesized by reacting 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-carboxylic acid with thionyl chloride and then with sulfonamide. The resulting sulfonamide intermediate is then reacted with valine to yield MI-773.
Applications De Recherche Scientifique
MI-773 has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In vitro studies have shown that MI-773 can induce cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. In vivo studies have demonstrated that MI-773 can inhibit tumor growth and improve survival in mouse models of cancer.
Propriétés
Formule moléculaire |
C17H18N2O5S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-methyl-2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C17H18N2O5S/c1-9(2)15(17(21)22)18-25(23,24)13-8-7-12-14-10(13)5-4-6-11(14)16(20)19(12)3/h4-9,15,18H,1-3H3,(H,21,22) |
Clé InChI |
HMQLGMDEKOQOKN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
SMILES canonique |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280955.png)

![4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280959.png)
![N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280960.png)
![3-[(Mesitylamino)sulfonyl]benzoic acid](/img/structure/B280962.png)
![16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B280963.png)


